Potassium 2-methoxy-4-nitrophenolate
Description
Potassium 2-methoxy-4-nitrophenolate (chemical formula: C₇H₅KNO₄) is a potassium salt derived from 2-methoxy-4-nitrophenol. This compound features a nitrophenol backbone substituted with a methoxy group at the 2-position and a nitro group at the 4-position, stabilized by potassium as a counterion. It is primarily utilized in biochemical research, particularly as a reagent in enzymatic assays and pH-sensitive applications due to its nitroaromatic structure, which allows for spectrophotometric detection .
Properties
Molecular Formula |
C7H6KNO4 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
potassium;2-methoxy-4-nitrophenolate |
InChI |
InChI=1S/C7H7NO4.K/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3;/q;+1/p-1 |
InChI Key |
ZTSLXIMJYOKQKX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 207.23 g/mol (calculated from constituent atoms).
- Structure: Combines nitro (-NO₂) and methoxy (-OCH₃) groups on a phenolic ring.
Comparison with Structurally Similar Compounds
4-Nitrophenol Sodium Salt Dihydrate
- Formula: NO₂C₆H₄ONa·2H₂O
- Molecular Weight : 197.12 g/mol .
- Key Differences :
- Counterion : Sodium (Na⁺) vs. potassium (K⁺). Potassium salts generally exhibit higher solubility in polar solvents compared to sodium analogs.
- Hydration : The sodium salt exists as a dihydrate, while the potassium derivative is typically anhydrous.
- Thermal Stability : The sodium salt has a melting point >300°C , suggesting comparable thermal resilience for the potassium variant.
- Applications : Both salts serve as chromogenic substrates in alkaline phosphatase assays, but the potassium form may offer enhanced solubility in aqueous buffers.
4-Nitroanisole (4-Methoxynitrobenzene)
- Formula: C₇H₇NO₃
- Molecular Weight : 153.14 g/mol .
- Key Differences: Functional Groups: Lacks a phenolic -OH group, replaced by a methoxy (-OCH₃) group. Solubility: Lipophilic, with higher solubility in organic solvents (e.g., ethanol, DMSO) compared to the water-soluble potassium phenolate. Reactivity: Used as a precursor in organic synthesis (e.g., azo dye production), whereas the potassium salt is specialized for biochemical applications.
2-Nitroanisole
- Formula: C₇H₇NO₃
- Molecular Weight : 153.14 g/mol .
- Key Differences :
- Substitution Pattern : Nitro group at the 2-position vs. 4-position in the potassium salt. This alters electronic properties and reactivity.
- Applications : Primarily employed in organic synthesis (e.g., explosives, agrochemicals), contrasting with the potassium salt’s role in analytical biochemistry.
Table 1: Comparative Analysis of Potassium 2-Methoxy-4-Nitrophenolate and Analogues
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